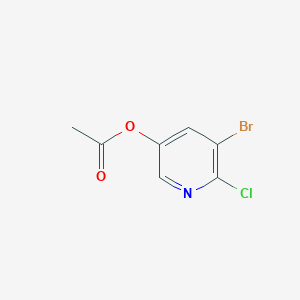
5-Bromo-6-chloropyridin-3-yl acetate
Übersicht
Beschreibung
5-Bromo-6-chloropyridin-3-yl acetate is a chemical compound that belongs to the pyridine family. It is widely used in scientific research and has various applications in the field of chemistry and biochemistry. This compound is synthesized using different methods, and it has unique biochemical and physiological effects that make it an important tool in laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-chloropyridin-3-yl acetate depends on its application. In organic synthesis reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions. In biochemical and physiological studies, it acts as a probe that binds to specific targets, such as enzymes or receptors. The binding of the compound to its target can lead to the inhibition or activation of the target, depending on the nature of the target and the binding site.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Bromo-6-chloropyridin-3-yl acetate depend on its target and the binding site. In some cases, the compound can inhibit the activity of enzymes or receptors, leading to a decrease in the production of certain metabolites or the transmission of certain signals. In other cases, the compound can activate the activity of enzymes or receptors, leading to an increase in the production of certain metabolites or the transmission of certain signals. The effects of the compound can be studied using different biochemical and physiological assays, such as enzyme activity assays and receptor binding assays.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-6-chloropyridin-3-yl acetate in lab experiments is its high purity and stability. The compound is readily available from commercial sources and can be stored for a long time without degradation. In addition, the compound has a wide range of applications in different fields of research, making it a versatile tool for scientists. However, one of the limitations of using the compound is its potential toxicity and environmental hazards. Scientists should handle the compound with care and dispose of it properly to avoid any adverse effects on human health and the environment.
Zukünftige Richtungen
There are many future directions for the use of 5-Bromo-6-chloropyridin-3-yl acetate in scientific research. One direction is the development of new synthetic methods that can improve the yield and efficiency of the compound. Another direction is the identification of new targets and binding sites for the compound, which can lead to the discovery of new drugs and therapies. In addition, the compound can be used in combination with other compounds to enhance its activity and selectivity. Finally, the compound can be used in the development of new diagnostic tools and imaging agents for medical applications.
Conclusion:
In conclusion, 5-Bromo-6-chloropyridin-3-yl acetate is a valuable compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has unique properties that make it an important tool for scientists in different fields of research. Further studies are needed to explore the full potential of the compound in different applications and to overcome its limitations.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-chloropyridin-3-yl acetate has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis reactions, such as Suzuki-Miyaura cross-coupling reactions. In addition, it is used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions and the identification of enzyme inhibitors.
Eigenschaften
CAS-Nummer |
130284-55-8 |
|---|---|
Produktname |
5-Bromo-6-chloropyridin-3-yl acetate |
Molekularformel |
C7H5BrClNO2 |
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
(5-bromo-6-chloropyridin-3-yl) acetate |
InChI |
InChI=1S/C7H5BrClNO2/c1-4(11)12-5-2-6(8)7(9)10-3-5/h2-3H,1H3 |
InChI-Schlüssel |
CVUHAGHJPYOPCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(N=C1)Cl)Br |
Kanonische SMILES |
CC(=O)OC1=CC(=C(N=C1)Cl)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

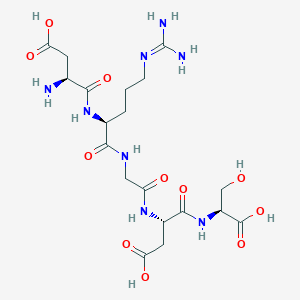
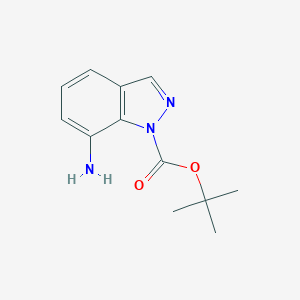
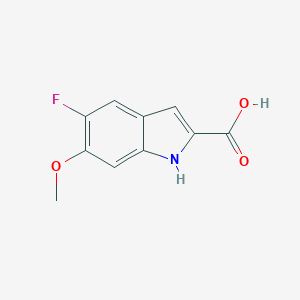
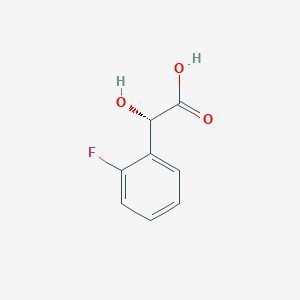
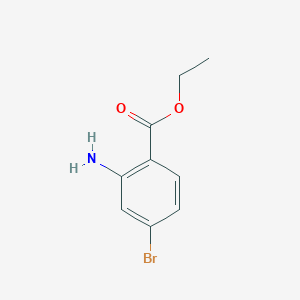

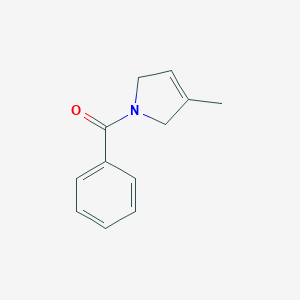
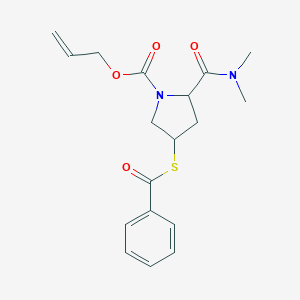
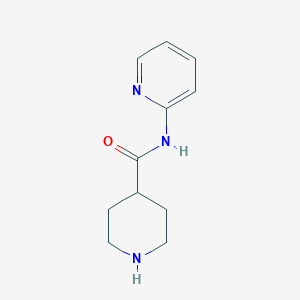

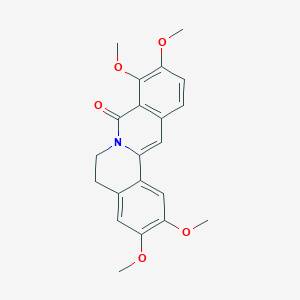
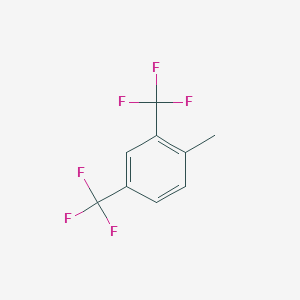
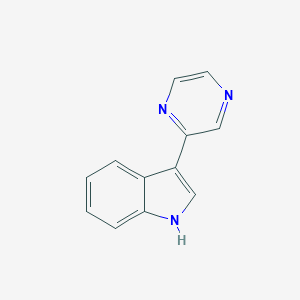
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)